2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole
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Overview
Description
2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure substituted with piperidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It’s worth noting that both piperidine and benzimidazole moieties are common structural elements in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , and benzimidazole derivatives show a broad range of biological activities .
Mode of Action
The presence of piperidine and benzimidazole moieties suggests that it might interact with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Compounds containing piperidine and benzimidazole moieties have been reported to influence a variety of biological processes .
Pharmacokinetics
The presence of piperidine and benzimidazole moieties might influence its bioavailability and pharmacokinetic profile .
Result of Action
Compounds containing piperidine and benzimidazole moieties have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with benzoyl chloride to form the benzoyl derivative. Finally, the benzoyl derivative is coupled with 1H-1,3-benzodiazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Benzodiazole: A core structure without the piperidine and sulfonyl substitutions.
Sulfonyl Derivatives: Compounds with similar sulfonyl functional groups but different core structures .
Uniqueness
2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is unique due to its combination of piperidine, benzoyl, and benzodiazole moieties, which confer specific biological activities and chemical reactivity. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBBZMXQNAJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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